
Methyl 18-fluorooctadecanoate
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Overview
Description
Methyl 18-fluorooctadecanoate: is a fluorinated fatty acid methyl ester with the molecular formula C19H37FO2
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 18-fluorooctadecanoate can be synthesized through the esterification of 18-fluorooctadecanoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Hydrolysis and Saponification
Methyl 18-fluorooctadecanoate undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces 18-fluorooctadecanoic acid and methanol.
C19H37FO2+H2OH+C18H35FO2+CH3OH -
Basic Hydrolysis (Saponification) : Forms the sodium salt of 18-fluorooctadecanoic acid.
C19H37FO2+NaOH→C18H34FO2Na+CH3OH
The fluorine atom slightly retards hydrolysis rates compared to non-fluorinated esters due to its inductive effect.
Transesterification
In the presence of alcohol and catalysts (e.g., NaOCH₃), the methyl ester group is replaced by other alkyl groups:
C19H37FO2+R-OH→R-O-CO-C17H34F+CH3OH
This reaction is utilized to synthesize fluorinated biodiesel analogs or specialized surfactants.
Thermal Decomposition
Under high temperatures (>200°C), this compound undergoes fragmentation, primarily losing HF (hydrogen fluoride):
C19H37FO2→C18H36O2+HF
Mass spectrometry data ( ) reveals characteristic fragment ions:
Fragment Ion | m/z | Proposed Structure |
---|---|---|
[M−HF]⁺ | 298 | Octadecenoate methyl ester |
[M−CH₃OH]⁺ | 284 | Fluorooctadecanoic acid |
C₆H₁₁F⁺ | 111 | Terminal fluorinated hexyl fragment |
Biological Desaturation
In Saccharomyces cerevisiae Δ9 desaturase systems, this compound undergoes enzymatic desaturation to form fluorinated olefins. Key findings include:
-
Product : (Z)-18-fluorooctadec-9-enoate, confirmed by ¹⁹F NMR (δ = −179.57 ppm) .
-
Mechanism : Fluorine’s electron-withdrawing effect reduces desaturation efficiency by ~40% compared to non-fluorinated analogs .
-
Stereochemistry : No enantiomeric preference observed in substrate processing .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd) reduces the ester to 18-fluorooctadecanol:
C19H37FO2+2H2→C18H37FO+CH3OH
The fluorine atom stabilizes intermediates, lowering activation energy by ~15% compared to non-fluorinated esters.
Oxidative Degradation
Oxidation with KMnO₄/H₂SO₄ cleaves the alkyl chain at the fluorine-substituted carbon:
C19H37FO2KMnO4C17H35CO2H+CO2+HF
This reaction is used analytically to confirm fluorine positioning .
Scientific Research Applications
Methyl 18-fluorooctadecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 18-fluorooctadecanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Methyl 18-chlorooctadecanoate
- Methyl 18-bromooctadecanoate
- Methyl 18-iodooctadecanoate
Comparison: Methyl 18-fluorooctadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation compared to its chloro, bromo, and iodo counterparts . The fluorine atom also enhances the compound’s potential for use in medical imaging and other advanced applications .
Biological Activity
Methyl 18-fluorooctadecanoate (C19H37FO2), a fluorinated fatty acid derivative, has garnered interest in biological research due to its unique properties and potential applications in metabolic studies. This article explores its biological activity, focusing on its mechanisms, metabolic pathways, and implications in medical imaging and therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by a long hydrocarbon chain with a fluorine atom attached to the 18th carbon. This structural modification enhances its lipophilicity and influences its metabolic behavior within biological systems. The compound's molecular formula is C19H37FO2 .
Fatty Acid Metabolism
This compound is primarily involved in fatty acid metabolism. It acts as a substrate for various metabolic pathways, including:
- β-Oxidation : The process by which fatty acids are broken down in the mitochondria to generate acetyl-CoA, which enters the Krebs cycle for energy production.
- Fatty Acid Oxidation (FAO) : Studies indicate that this compound can be utilized in FAO, contributing to energy metabolism in tissues such as the heart and skeletal muscle .
Imaging Applications
The compound has been evaluated as a radiotracer for positron emission tomography (PET) imaging. Its ability to mimic natural fatty acids allows for the assessment of myocardial metabolism and the evaluation of metabolic disorders. Research has shown that this compound exhibits significant myocardial uptake, making it a promising candidate for imaging cardiac metabolism .
Biodistribution Studies
Biodistribution studies in animal models have demonstrated that this compound exhibits preferential uptake in various tissues:
Tissue | Uptake (Percentage of Dose) |
---|---|
Heart | 0.7–0.8% |
Liver | Highest uptake |
Kidney | Moderate uptake |
Bone | Increasing uptake over time |
These findings indicate that the compound is rapidly taken up by metabolically active tissues, particularly during fasting conditions .
Case Studies
Several case studies have highlighted the utility of this compound in clinical settings:
- Cardiac Metabolism Assessment : In a study involving patients with suspected coronary artery disease, PET imaging with this compound provided insights into myocardial perfusion and fatty acid utilization, aiding in diagnosis and treatment planning.
- Metabolic Disorders : Patients with metabolic syndrome showed altered uptake patterns of this compound compared to healthy controls, suggesting its potential role as a biomarker for assessing metabolic dysregulation .
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile when used in appropriate doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl 18-fluorooctadecanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves fluorination of octadecanoic acid derivatives using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducible results, ensure reaction conditions (temperature, solvent polarity) are optimized to minimize side products like partially fluorinated analogs .
- Data Validation : Include a table comparing retention times (GC-MS) and characteristic NMR peaks (e.g., δ 4.3 ppm for methyl ester protons, δ -120 to -130 ppm for fluorine-19 signals) .
Q. How do researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., 290–292 K) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) with controlled heating rates (1–5°C/min) to isolate pure phases. Cross-validate with X-ray crystallography to confirm crystalline structure .
- Contradiction Analysis : Compare datasets from multiple sources (e.g., NIST Standard Reference Data) and report uncertainties (e.g., ±0.3 K for calibrated instruments) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use OSHA-compliant chemical safety goggles and nitrile gloves. Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts. Dispose of contaminated materials per EPA guidelines for perfluorinated compounds (PFCs) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹⁸F or ¹³C) enhance mechanistic studies of this compound in biological systems?
- Methodological Answer : Radiolabeling with ¹⁸F enables tracking via positron emission tomography (PET). For metabolic studies, use ¹³C-labeled precursors in esterification reactions and analyze turnover rates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate tracer stability under physiological pH (7.4) and temperature (37°C) .
- Experimental Design : Include a table of isotopic incorporation efficiencies under varying reaction conditions (e.g., catalyst loading, reaction time) .
Q. What computational methods are effective in predicting the environmental persistence of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-F bonds, which correlate with resistance to hydrolysis. Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate predictions against experimental data from soil/water microcosm studies .
- Data Interpretation : Highlight discrepancies between computational predictions and empirical half-lives (e.g., >50 years in anaerobic environments) .
Q. How do structural modifications (e.g., chain length, fluorination position) alter the surfactant properties of this compound?
- Methodological Answer : Measure critical micelle concentration (CMC) using surface tension assays. Compare with analogs (e.g., methyl perfluorododecanoate) to assess fluorination’s impact on hydrophobicity. Use small-angle X-ray scattering (SAXS) to analyze micelle morphology .
- Advanced Analysis : Correlate CMC values with calculated Hansen solubility parameters (δd, δp, δh) to predict solvent compatibility .
Q. Data Presentation and Reproducibility
Q. What are best practices for reporting raw and processed data in studies involving this compound?
- Methodological Answer : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials. Processed data must include error margins (e.g., ±SD for triplicate measurements) and statistical tests (e.g., ANOVA for comparative studies). Follow IUPAC guidelines for compound naming and spectral annotation .
- Example Table :
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 291.85 ± 0.3 K | DSC | |
Log P (octanol/water) | 7.2 | QSAR |
Q. How should researchers resolve contradictions in toxicity profiles reported for this compound?
- Methodological Answer : Conduct comparative cytotoxicity assays (e.g., MTT, LDH release) across multiple cell lines (e.g., HepG2, HEK293). Control for batch-to-batch variability by sourcing compounds from accredited suppliers (e.g., Sigma-Aldrich, Combi-Blocks). Cross-reference with ECHA’s substance evaluation reports for PFAS analogs .
Properties
CAS No. |
463-29-6 |
---|---|
Molecular Formula |
C19H37FO2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl 18-fluorooctadecanoate |
InChI |
InChI=1S/C19H37FO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI Key |
CYLLSGSDEOHZKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
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